molecular formula C10H10BrN3O2 B3317552 Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 96319-36-7

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3317552
CAS No.: 96319-36-7
M. Wt: 284.11 g/mol
InChI Key: IWUAKWBXMZSTCM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: is a chemical compound with the molecular formula C10H10BrN3O2 and a molecular weight of 284.11 g/mol. This compound is characterized by its bromine and methyl groups attached to a pyrazolo[1,5-a]pyrimidine core, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as pyrazolopyrimidines and appropriate halogenating agents.

  • Reaction Conditions: The reaction conditions often involve heating the reactants in the presence of a base or acid catalyst to facilitate the bromination and subsequent esterification steps.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to remove the bromine atom, yielding different structural analogs.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Azides, amines, and other substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds that can be tested for biological activity. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for this compound and its derivatives could involve further exploration of their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

The mechanism by which Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a similar structure but with a phenyl group instead of a methyl group at the 2-position.

  • 5-bromo-2-methylpyrazolo[1,5-a]pyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness: Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which can influence its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable tool in various fields of scientific research and industrial production. Its unique structure and reactivity profile set it apart from similar compounds, making it an important subject of study and application.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)8-6(2)13-14-5-7(11)4-12-9(8)14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUAKWBXMZSTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96319-36-7
Record name ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

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